molecular formula C9H11ClFNO2 B1430451 Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride CAS No. 1461707-50-5

Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride

Cat. No.: B1430451
CAS No.: 1461707-50-5
M. Wt: 219.64 g/mol
InChI Key: AZGFTDQJMUWTAE-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 4-fluorobenzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting compound is then subjected to a Mannich reaction to introduce the aminomethyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

    Methyl 3-(aminomethyl)-4-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-(aminomethyl)-4-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    Methyl 3-(aminomethyl)-4-iodobenzoate hydrochloride: Similar structure but with an iodine atom instead of fluorine.

Comparison: Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various applications.

Biological Activity

Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀ClFNO₂
  • Molecular Weight : Approximately 219.64 g/mol
  • Key Features : The compound contains an aminomethyl group and a fluorinated aromatic ring, which are crucial for its biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Binding Affinity : The presence of the fluorine atom enhances binding affinity through hydrophobic interactions, while the aminomethyl group can form hydrogen bonds with target proteins or enzymes.
  • Enzyme Interaction : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting potential anti-inflammatory and anticancer properties.

Biological Activity

This compound has been investigated for several biological activities:

  • Anti-inflammatory Activity : Studies have shown that the compound exhibits anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential : Research suggests that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaUnique Features
Methyl 3-(aminomethyl)-5-fluorobenzoateC₉H₁₀FNO₂Different fluorine position; potential for varied biological activity.
Methyl 4-(aminomethyl)-3-fluorobenzoateC₉H₁₀FNO₂Similar structure but different substitution pattern; may exhibit distinct pharmacological properties.
Methyl 3-(aminomethyl)benzoateC₉H₁₁NO₂Lacks fluorine; might have different reactivity and biological activity.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of MCF-7 cells, showing a dose-dependent response with a half-maximal inhibitory concentration (IC50) of approximately 27 nM .
  • Mechanistic Insights : Another research highlighted the compound's interaction with mitochondrial ATP synthase, suggesting that it may disrupt ATP production in cancer cells, leading to apoptosis .
  • Pharmacological Applications : The compound is being explored as a potential lead in drug development for anti-inflammatory and anticancer therapies due to its unique structural features that enhance its interaction with biological targets.

Properties

IUPAC Name

methyl 3-(aminomethyl)-4-fluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)6-2-3-8(10)7(4-6)5-11;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGFTDQJMUWTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-50-5
Record name methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride was prepared from methyl 3-cyano-4-fluorobenzoate in an analogous manner to Intermediate 2.
Quantity
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Intermediate 2
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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